molecular formula C8H16ClNO2 B2429043 rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride CAS No. 1909286-48-1

rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride

Cat. No.: B2429043
CAS No.: 1909286-48-1
M. Wt: 193.67
InChI Key: KQVRORYDJXOSHD-WQYNNSOESA-N
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Description

“rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride” is a chemical compound with a molecular weight of 193.67 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is "1S/C8H15NO2.ClH/c9-3-8-7-1-2-10-4-6 (7)5-11-8;/h6-8H,1-5,9H2;1H/t6-,7-,8-;/m0./s1" . This code provides a detailed description of the molecule’s structure, including its stereochemistry. The compound contains a hexahydro-1H-furo[3,4-c]pyran ring with a methanamine group attached .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have .

Scientific Research Applications

Synthesis Methods

  • A novel series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives were synthesized using InCl3-promoted Prins cyclization, a new method for the synthesis of these compounds (Reddy et al., 2012).
  • B(C6F5)3-catalyzed Prins/Ritter reaction was used for synthesizing hexahydro-1H-furo[3,4-c]pyranyl amide derivatives, marking a novel synthetic approach (Reddy et al., 2014).

Applications in Polymer Synthesis

  • Dichlorozinc complexes were synthesized and used for the ring-opening polymerization of rac-lactide, indicating applications in polymer chemistry (Kwon, Nayab, & Jeong, 2015).

Potential in Drug Development

  • Furo[2,3-b]chromone derivatives showed tumor-selective cytotoxicity, suggesting potential applications in designing new anticancer drugs (Uesawa et al., 2018).

Development of Silicon-Containing α-Amino Acids

  • Silicon-containing α-amino acids were prepared using derivatives of β-(trimethylsilyl)alanine, highlighting applications in the synthesis of modified amino acids (Tacke & Handmann, 2002).

Characterization of Compounds

  • The absolute configuration of the pyrrolopiperidine fragment was established in one study, contributing to the structural understanding of related compounds (Zhu et al., 2009).

Catalysis and Regioselective Synthesis

  • InBr3-catalyzed stereoselective synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives was achieved, demonstrating the compound's utility in regioselective synthesis (Reddy et al., 2014).

Development of Metal Complexes

  • Palladium and Platinum complexes based on Pyrrole Schiff Bases were developed, indicating potential applications in anticancer therapy (Mbugua et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the resources I have. The mechanism of action usually depends on the biological or chemical system where the compound is used .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

[(1R,3aS,7aS)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-3-8-7-1-2-10-4-6(7)5-11-8;/h6-8H,1-5,9H2;1H/t6-,7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVRORYDJXOSHD-WQYNNSOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1C(OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2[C@H]1[C@@H](OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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